molecular formula C24H21ClFN3O7 B13448131 (2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate

(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B13448131
M. Wt: 517.9 g/mol
InChI Key: WKQVLUKUVYMNKI-USWKJHDZSA-N
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Description

The compound “(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate” is a complex organic molecule that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants. This specific compound features a unique structure that includes a fluorophenyl group, a hydroxymethyl group, and an imidazo[1,5-a][1,4]benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the imidazo[1,5-a][1,4]benzodiazepine core, the introduction of the fluorophenyl group, and the addition of the hydroxymethyl group. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The imidazo[1,5-a][1,4]benzodiazepine core can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a therapeutic agent due to its benzodiazepine core.

    Industry: Applications in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound likely involves its interaction with specific receptors in the central nervous system, similar to other benzodiazepines. It may bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Lorazepam: Known for its sedative effects.

    Clonazepam: Used primarily as an anticonvulsant.

Uniqueness

This compound’s unique structure, including the fluorophenyl and hydroxymethyl groups, may confer distinct pharmacological properties compared to other benzodiazepines. These modifications could potentially enhance its efficacy or reduce side effects.

Properties

Molecular Formula

C24H21ClFN3O7

Molecular Weight

517.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C24H21ClFN3O7/c25-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)26)27-8-12-9-28(17(10-30)29(12)16)23-21(33)19(31)20(32)22(36-23)24(34)35/h1-7,9,19-23,30-33H,8,10H2/t19-,20-,21+,22-,23+/m0/s1

InChI Key

WKQVLUKUVYMNKI-USWKJHDZSA-N

Isomeric SMILES

C1C2=C[N+](=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O

Canonical SMILES

C1C2=C[N+](=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO)C5C(C(C(C(O5)C(=O)[O-])O)O)O

Origin of Product

United States

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